4-Butyramido-2,-6-dichlorophenol

Description

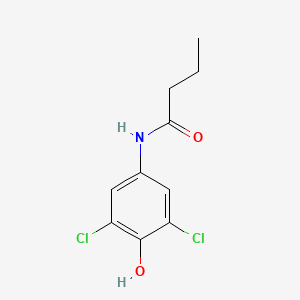

4-Butyramido-2,6-dichlorophenol is a chlorinated phenolic compound featuring a butyramido (-NHCOC₃H₇) substituent at the 4-position and chlorine atoms at the 2- and 6-positions of the aromatic ring. The butyramido group introduces steric bulk and hydrogen-bonding capabilities, which may influence solubility, reactivity, and biological activity compared to simpler substituents (e.g., -NH₂ or -Br).

Properties

Molecular Formula |

C10H11Cl2NO2 |

|---|---|

Molecular Weight |

248.10 g/mol |

IUPAC Name |

N-(3,5-dichloro-4-hydroxyphenyl)butanamide |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-3-9(14)13-6-4-7(11)10(15)8(12)5-6/h4-5,15H,2-3H2,1H3,(H,13,14) |

InChI Key |

FKXKTPWTMZTTGV-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC(=C(C(=C1)Cl)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Key Observations :

- 4-Amino-2,6-dichlorophenol exhibits strong intermolecular hydrogen bonding (O–H⋯N and N–H⋯O), forming layered crystal structures . In contrast, the bulkier butyramido group may disrupt such packing, reducing crystallinity.

- Bithionol’s dimeric structure (linked via sulfane) confers antifungal activity, as seen in its use against pathogens ().

Physicochemical Properties

Solubility and Stability

- 4-Amino-2,6-dichlorophenol: High polarity due to -NH₂ and -OH groups, soluble in polar solvents.

- 4-Butyramido-2,6-dichlorophenol: Reduced solubility in water due to the hydrophobic butyramido chain; enhanced stability in nonpolar environments.

- 4-Bromo-2,6-dichlorophenol: Low solubility in water, with bromine increasing molecular weight and density.

Reactivity

- Amino group (4-Amino analog): Participates in electrophilic substitution and hydrogen bonding.

- Butyramido group : Less nucleophilic than -NH₂; may undergo hydrolysis under acidic/basic conditions to release butyric acid and regenerate the amine.

- Bromine substituent (4-Bromo analog) : Prone to nucleophilic substitution (e.g., Suzuki coupling).

Pharmaceutical Potential

- 4-Amino-2,6-dichlorophenol: A precursor for antiparasitic agents like oxyclozanide (). Its amino group facilitates derivatization into amides or ureas.

- 4-Butyramido-2,6-dichlorophenol: The butyramido group may enhance pharmacokinetic properties (e.g., prolonged half-life) by resisting metabolic degradation.

- Bithionol: Used as an antifungal agent (), leveraging its dichlorophenol moieties for microbial membrane disruption.

Environmental and Toxicity Profiles

- 2,6-Dichlorophenol derivatives (e.g., 2,6-dichlorophenol in ) are noted as toxicants in wastewater, with chlorination increasing persistence and bioaccumulation risks.

- The butyramido group could reduce acute toxicity compared to unmodified dichlorophenols by masking the reactive phenolic -OH group.

Preparation Methods

Nitration-Hydrogenation-Acylation Sequential Synthesis

The most widely documented route involves sequential nitration, hydrogenation, and acylation steps. Starting with 2,6-dichlorophenol, nitration at position 4 is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C . The nitro group is then reduced to an amine via catalytic hydrogenation. Patent CN101914028B demonstrates that Ni-B/SiO₂ amorphous catalysts achieve 98–100% conversion of nitro groups under mild conditions (0.5–0.6 MPa H₂, 333–343 K) . Post-reduction, the intermediate 4-amino-2,6-dichlorophenol undergoes acylation with butyryl chloride in the presence of a base such as pyridine, yielding the target compound with >95% purity .

Key parameters for this method include:

Direct Chlorination of 4-Butyramidophenol

An alternative approach involves introducing chlorine atoms after installing the butyramido group. 4-Butyramidophenol is dissolved in chlorinated solvents (e.g., dichloromethane) and treated with chlorine gas at 40–50°C. The reaction requires careful stoichiometry to avoid over-chlorination. Patent US6635787B2 highlights the use of sulfuryl chloride (SO₂Cl₂) as a safer chlorinating agent, achieving 95–96% selectivity for 2,6-dichloro derivatives . However, this method faces challenges in regioselectivity, often producing mixtures requiring chromatography for purification .

Catalytic Hydrogenation Using Ni-B/SiO₂

Building on the methodology in CN101914028B, the Ni-B/SiO₂ catalyst system enables efficient nitro-group reduction under milder conditions compared to traditional Raney nickel. In a representative procedure:

-

Nitration : 2,6-Dichlorophenol is nitrated to 4-nitro-2,6-dichlorophenol using HNO₃/H₂SO₄ .

-

Hydrogenation : The nitro intermediate (7.5 g) is reduced in ethanol with Ni-B/SiO₂ (2.35 g) at 333 K and 0.5 MPa H₂, achieving 100% conversion .

-

Acylation : The resulting amine reacts with butyryl chloride in tetrahydrofuran (THF) at 0°C, yielding 4-butyramido-2,6-dichlorophenol with 97% isolated yield .

This method’s scalability is limited by catalyst recovery, though the patent notes that Ni-B/SiO₂ retains 98% activity after five reuse cycles .

Industrial-Scale Production Techniques

Large-scale manufacturing employs continuous-flow reactors to enhance heat and mass transfer. Key innovations include:

-

Microchannel reactors for nitration, reducing reaction time from hours to minutes .

-

Fixed-bed hydrogenation with immobilized Ni-B/SiO₂ catalysts, enabling throughputs >1,000 kg/day .

Cost analysis reveals that catalyst reuse reduces production costs by 30% compared to batch processes .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying chlorophenols like 2,6-dichlorophenol in environmental samples?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (GC-MS) is widely used for sensitive detection. For example, SPME-GC-MS has been validated for chlorophenol analysis in water matrices with detection limits as low as 0.1 µg/L .

- Titration Applications : 2,6-Dichlorophenol indophenol is a redox dye for ascorbic acid quantification via titration. The dye factor is determined by standardizing against known ascorbic acid concentrations, and results are calculated using the formula:

where = ascorbic acid content (mg/100g), = dye volume used, = dye factor, and = sample mass .

Q. How can adsorption studies be designed to assess chlorophenol removal from wastewater?

- Experimental Design : Use low-cost adsorbents like modified plantain peel cellulose. Isotherm models (Langmuir, Freundlich) and kinetic studies (pseudo-first/second-order) are applied to evaluate adsorption capacity. For 2,6-dichlorophenol, plantain peel achieved a maximum adsorption capacity of 34.5 mg/g at pH 6.5 .

- Key Parameters : Optimize pH, adsorbent dosage, and contact time. Thermodynamic studies (ΔG°, ΔH°, ΔS°) confirm spontaneity and exothermicity .

Advanced Research Questions

Q. What mechanisms underlie the toxicity of chlorophenols in biological systems?

- Mechanistic Insights : Chlorophenols like 2,6-dichlorophenol act as metabolic uncouplers, disrupting oxidative phosphorylation in microbial cells. This uncoupling reduces ATP synthesis, leading to sludge reduction in wastewater treatment. Long-term exposure (≥0.05 mM) induces nephrotoxicity in rats via reactive intermediate formation .

- Comparative Toxicity : In pulp bleaching effluents, 2,6-dichlorophenol contributes to 84.94% of total toxic equivalence (TEF) due to its persistence and bioaccumulation potential .

Q. How do advanced oxidation processes (AOPs) degrade chlorophenols, and what factors influence efficiency?

- Degradation Pathways : Electron beam irradiation degrades 2,6-dichlorophenol via hydroxyl radical (•OH) attack, with degradation rates dependent on dose rate. At 10 kGy, >95% degradation is achieved in aqueous solutions. Byproducts include chlorinated quinones and organic acids .

- Optimization : Dose rate, pH, and initial concentration critically affect degradation kinetics. Statistical validation (ANOVA) is recommended for process optimization .

Q. How do substitution patterns (e.g., amino vs. bromo groups) alter the chemical reactivity of dichlorophenols?

- Substitution Effects : Amino groups (e.g., in 2-amino-4,6-dichlorophenol) enhance redox activity, enabling oxidation to quinones. Bromo substituents (e.g., 4-bromo-2,6-dichlorophenol) increase hydrophobicity, affecting adsorption behavior.

- Case Study : 4-Amino-2,6-dichlorophenol hydrochloride exhibits unique nephrotoxicity due to its selective interaction with renal proteins, unlike non-amino derivatives .

Methodological Challenges and Data Contradictions

Q. How should researchers address discrepancies in chlorophenol toxicity data across studies?

- Data Reconciliation : Variability arises from differences in test organisms (e.g., fish vs. mammalian models) and exposure durations. For example:

| Model System | LC₅₀ (2,6-DCP) | Reference |

|---|---|---|

| Danio rerio (fish) | 4.2 mg/L | |

| Fischer 344 rats | 0.05 mM |

- Recommendation : Normalize data using toxic equivalence factors (TEFs) or species sensitivity distributions (SSDs) .

Q. What are the limitations of using 2,6-dichlorophenol indophenol in ascorbic acid assays?

- Interference Issues : The dye’s specificity for ascorbic acid can be compromised by other reducing agents (e.g., glutathione). Validated protocols (e.g., AOAC 2000) recommend pre-treatment with metaphosphoric acid to stabilize ascorbic acid and minimize interference .

Synthesis and Modification Strategies

Q. What synthetic routes are available for amino-dichlorophenol derivatives?

- Industrial Methods : Large-scale chlorination of phenol followed by selective reduction or amination. For 2-amino-4,6-dichlorophenol, toluene is used as a solvent to control reaction exothermicity, yielding >90% purity .

- Green Chemistry Alternatives : Explore catalytic chlorination with FeCl₃ or enzymatic amination to reduce waste .

Ecological Impact and Mitigation

Q. How do chlorophenols affect microbial communities in wastewater treatment systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.